Butafenacil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Plant Physiology and Biochemistry:

- Mechanism of Herbicidal Action: Researchers use Butafenacil to study its specific mode of action in inhibiting plant growth. This involves investigating how it disrupts carotenoid biosynthesis, a vital process for photosynthesis in plants []. Understanding this mechanism helps develop more targeted herbicides and improve weed resistance management strategies.

Environmental Fate and Ecotoxicology:

- Persistence and Degradation Studies: Scientists employ Butafenacil to assess its persistence and degradation in soil and water environments. This research helps determine its potential impact on non-target organisms and the overall environmental safety of the herbicide [].

Aquatic Toxicology:

- Impact on Aquatic Organisms: Studies investigate the potential toxicity of Butafenacil on aquatic organisms like fish, invertebrates, and algae. This research informs regulations regarding its use near water bodies and minimizes potential ecological damage [].

Model Organism Studies:

- Zebrafish Model: The zebrafish (Danio rerio) is an established model organism in developmental and toxicological research. Scientists have used Butafenacil to study its effects on zebrafish development, particularly its ability to induce anemia. These studies provide insights into the potential human health risks associated with Butafenacil exposure.

Herbicide Resistance Research:

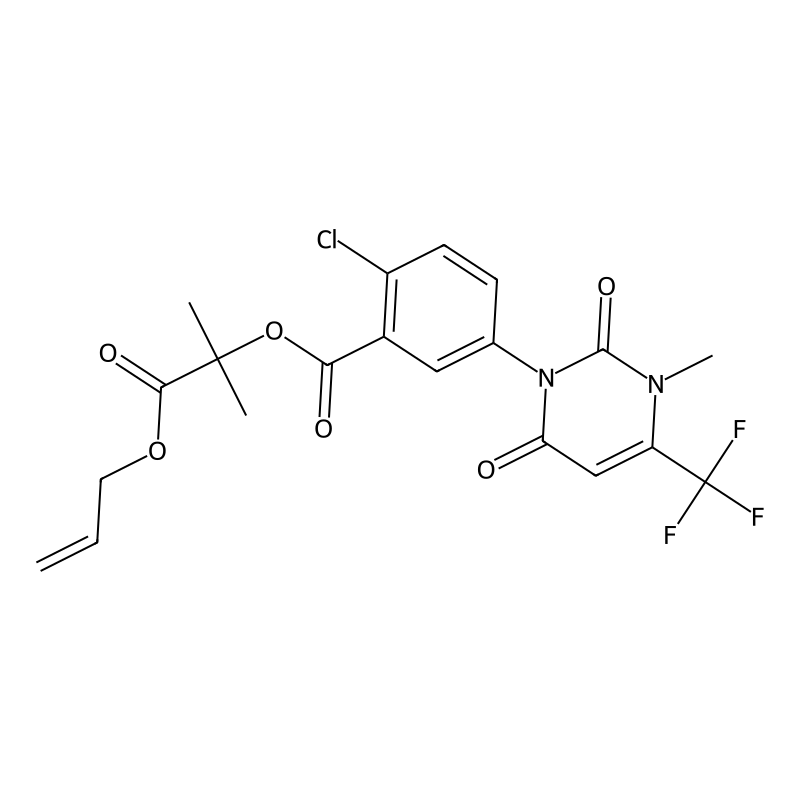

Butafenacil is an organic compound classified under the pyrimidinedione chemical class, primarily used as a herbicide. Its IUPAC name is 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]benzoic acid 1,1-dimethyl-2-oxo-2-(2-propenyloxy)ethyl ester, with a molecular formula of C20H18ClF3N2O6 and a molecular weight of 474.82 Daltons. Butafenacil acts by inhibiting protoporphyrinogen oxidase, an enzyme crucial for chlorophyll synthesis in plants, leading to the rapid death of various broadleaf and grass weeds in crops such as cereals and canola .

Butafenacil acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO) within plant chloroplasts []. PPO is a critical enzyme in the chlorophyll biosynthesis pathway, responsible for converting protoporphyrinogen IX to protoporphyrin IX [].

Here's the breakdown of its mechanism:

- Inhibition of PPO: Butafenacil binds to and inactivates the PPO enzyme, preventing the conversion of protoporphyrinogen IX to protoporphyrin IX.

- Disrupted Chlorophyll Production: This inhibition disrupts the chlorophyll biosynthesis pathway, leading to a deficiency in chlorophyll, the green pigment essential for photosynthesis [].

- Photosensitization and Cell Death: Without sufficient chlorophyll, plants cannot capture sunlight efficiently for photosynthesis. Additionally, the accumulation of protoporphyrin IX acts as a photosensitizer, becoming toxic under light exposure. This leads to the production of reactive oxygen species, damaging cell membranes and ultimately causing cell death [].

Physical and Chemical Properties

Butafenacil is considered to be moderately toxic []. Studies indicate subchronic exposure can cause hematological effects like decreased hemoglobin levels in animals [].

Here are some safety concerns:

- Human Health: Direct contact or inhalation of Butafenacil should be avoided to prevent potential health risks.

- Environmental Impact: Limited data exists on the environmental impact of Butafenacil. However, as with most herbicides, responsible use practices are crucial to minimize potential ecological effects.

The primary chemical reaction involving butafenacil is its interaction with protoporphyrinogen oxidase. By inhibiting this enzyme, butafenacil prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, which is essential for chlorophyll formation. The accumulation of protoporphyrin IX leads to the generation of reactive oxygen species, resulting in lipid peroxidation and subsequent cell membrane damage in plants .

Butafenacil exhibits herbicidal properties by targeting protoporphyrinogen oxidase. This mechanism leads to chlorosis and necrosis in plants as chlorophyll production is halted. The compound has demonstrated efficacy against a wide range of annual and perennial broadleaf weeds and some grasses, making it suitable for pre-emergence and post-emergence applications . Its low acute toxicity profile further supports its use in agricultural settings .

The synthesis of butafenacil involves several key steps:

- Reaction of Isocyanate and Amine: Ethyl 2-chloro-5-isocyanato-benzoate reacts with ethyl 3-amino-4,4,4-trifluorocrotonate in the presence of a base to form a substituted urea intermediate.

- Cyclization: The intermediate undergoes cyclization to yield the pyrimidinedione structure.

- Final Transformations: Standard chemical transformations are applied to produce the final product, butafenacil .

Butafenacil is primarily utilized as an herbicide for controlling various weeds in agricultural settings. It is registered for use in countries such as Australia, Argentina, Brazil, Japan, and Thailand. Its applications include:

- Defoliation: Particularly effective in cotton crops.

- Weed Control: Effective against both broadleaf and grass weeds when applied before or after crop emergence .

Several compounds share similarities with butafenacil in terms of structure and function:

| Compound Name | Chemical Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Flumioxazin | Pyrimidinedione | Inhibits protoporphyrinogen oxidase | Broader spectrum of weed control |

| Oxadiazon | Oxadiazole | Inhibits photosynthesis | Selective against certain grasses |

| Clomazone | Isoxazolidinone | Inhibits carotenoid biosynthesis | Effective on specific weed types |

| Sulfentrazone | Triazine | Inhibits photosynthesis | Fast-acting with residual activity |

Butafenacil's uniqueness lies in its specific inhibition of protoporphyrinogen oxidase combined with its favorable safety profile for non-target organisms . This makes it particularly valuable for integrated weed management strategies.

Key Synthetic Pathways from US5183492 Patent

The synthesis of Butafenacil represents a sophisticated example of heterocyclic chemistry, with the primary synthetic approach detailed in the fundamental US5183492 patent. This patent establishes the foundation for multiple process variants that enable the construction of the complex pyrimidinedione ring system characteristic of this herbicidal compound [1].

Uracil Derivative Formation via Phenyl Isocyanate-Amine Coupling

The formation of uracil derivatives through phenyl isocyanate-amine coupling represents a critical synthetic strategy in the preparation of Butafenacil. According to the foundational research, the key step in Butafenacil preparation involves the reaction between a phenyl isocyanate and an amine, specifically ethyl 2-chloro-5-isocyanato-benzoate and ethyl 3-amino-4,4,4-trifluorocrotonate [1] [2]. This reaction proceeds in the presence of a base to form a substituted urea intermediate, which subsequently undergoes cyclization to form the pyrimidinedione structure [1].

The mechanism involves nucleophilic attack of the amine on the isocyanate carbon, forming a urea linkage that serves as the precursor for ring closure. The reaction conditions require careful control of temperature and pH to ensure optimal yield and selectivity. Base selection is crucial, with alkali metal hydroxides such as sodium hydroxide and potassium hydroxide, alkali metal carbonates including sodium carbonate and potassium carbonate, and sodium hydride being preferred choices [3]. The cyclization step is facilitated by intramolecular nucleophilic attack, leading to the formation of the six-membered pyrimidinedione ring.

Modern synthetic approaches have expanded beyond traditional phenyl isocyanate coupling. Recent developments in uracil derivative synthesis include palladium-catalyzed carbonylation reactions that can form similar heterocyclic scaffolds through alternative pathways. These reactions involve α-chloroketone substrates with isocyanates and aromatic amines under carbon monoxide atmosphere, providing yields of up to 73% for complex uracil derivatives [4].

Esterification and Functional Group Modifications

Esterification reactions constitute a fundamental component of Butafenacil synthesis, enabling the introduction of the characteristic allyl ester functionality that distinguishes this herbicide. The patent literature describes multiple esterification strategies, with process variant d specifically addressing the esterification of benzoic acid derivatives with hydroxy compounds [3].

The esterification process involves reacting a salt of benzoic acid or its enol ether with halides, sulphates, mesylates, or tosylates of the appropriate hydroxy compound. Temperature control is critical, with optimal conditions ranging from room temperature to 100°C, preferably 40-70°C. Solvent selection significantly impacts reaction efficiency, with inert organic solvents including lower alkanols such as ethanol, aliphatic and cyclic ethers like diethyl ether and tetrahydrofuran, ketones including acetone and 2-butanone, and polar aprotic solvents such as dimethylformamide and dimethyl sulphoxide proving most effective [3].

Contemporary esterification methodologies have introduced rapid coupling reagents that can accomplish esterification within minutes. The development of 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) as a coupling reagent enables esterification completion in just one minute with excellent yields [5] [6]. This method demonstrates particular effectiveness for alcoholic substrates and can be applied across diverse substrate ranges, making it potentially valuable for large-scale Butafenacil production.

Alternative esterification approaches include transesterification reactions, where benzoic acid esters are heated in excess hydroxy compounds using basic catalysts such as sodium cyanide at reflux temperature [3]. This method provides flexibility in introducing different ester functionalities during the synthetic sequence.

Industrial Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of Butafenacil presents numerous technical and economic challenges that must be systematically addressed to ensure viable commercial manufacturing.

Scale-up Chemistry Considerations

Heat transfer limitations represent one of the most significant challenges in scaling Butafenacil production. The cyclization reactions involved in uracil formation are often exothermic, requiring efficient heat removal to maintain temperature control and prevent side reactions [7] [8]. Mixing efficiency becomes critical at larger scales, as inadequate mixing can lead to concentration gradients that affect reaction selectivity and yield. Computational modeling and pilot plant studies are essential tools for predicting and optimizing these parameters during scale-up [9].

Process Control and Monitoring

Maintaining reaction selectivity during industrial production requires sophisticated process analytical technology. Temperature control systems must be capable of responding rapidly to exothermic events, while reaction monitoring systems need to provide real-time feedback on conversion and impurity formation [7]. The complex multi-step nature of Butafenacil synthesis demands automated control systems that can manage sequential reactions with minimal human intervention.

Quality Assurance and Consistency

Batch-to-batch consistency represents a fundamental requirement for pharmaceutical-grade herbicide production. Statistical process control methods must be implemented to monitor critical quality attributes throughout the manufacturing process [10]. The analytical characterization techniques employed must be capable of detecting trace impurities that could affect herbicidal activity or environmental safety.

Raw Material and Supply Chain Management

The synthesis of Butafenacil requires specialized starting materials, including trifluorinated building blocks and chlorinated aromatic compounds. Supplier qualification and alternative sourcing strategies are essential to maintain production continuity [10]. Inventory management systems must balance cost optimization with supply security, particularly for materials with limited supplier bases.

Environmental and Regulatory Compliance

Industrial herbicide production must comply with stringent environmental regulations governing air emissions, wastewater discharge, and solid waste disposal. Green chemistry principles should be incorporated into process design to minimize environmental impact [10]. Comprehensive documentation systems are required to support regulatory submissions and maintain manufacturing licenses.

Analytical Characterization Techniques

The analytical characterization of Butafenacil requires a comprehensive suite of techniques capable of providing definitive structural identification, purity assessment, and quality control monitoring throughout the manufacturing process.

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) serves as a primary analytical tool for Butafenacil characterization, providing excellent sensitivity for fragmentation pattern analysis and molecular ion detection [11] [12]. The technique offers sensitivity ranges from nanogram to microgram per milliliter levels, making it suitable for both purity assessment and trace impurity detection. Library matching capabilities enable rapid identification of synthetic intermediates and degradation products.

Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the preferred method for quantitative analysis of Butafenacil and its metabolites [11] [12] [13]. The technique provides exceptional sensitivity, reaching picogram to nanogram per milliliter detection limits, with high specificity for complex matrices. Multiple reaction monitoring (MRM) methods enable simultaneous quantitation of the parent compound and key metabolites in a single analytical run.

High-performance liquid chromatography (HPLC) remains valuable for purity assessment and isomer separation during manufacturing quality control [14]. The technique provides good separation of structural isomers and can quantify impurities at levels required for pharmaceutical-grade products. Ultra-performance liquid chromatography (UPLC) offers enhanced speed and sensitivity compared to conventional HPLC methods [14].

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation for Butafenacil and synthetic intermediates [15]. Both 1H and 13C NMR are routinely employed, with two-dimensional techniques including HSQC and HMBC providing detailed structural assignment [4]. The technique is particularly valuable for confirming the successful formation of the pyrimidinedione ring system and verifying the stereochemistry of chiral centers.

Fourier transform infrared (FT-IR) spectroscopy enables rapid functional group identification and quality control monitoring [15]. The technique is non-destructive and can provide real-time monitoring of key functional groups during synthesis. Characteristic peaks for carbonyl, aromatic, and halogen functionalities facilitate rapid assessment of reaction progress and product identity.

Mass Spectrometric Analysis

Electrospray ionization mass spectrometry (ESI-MS) provides gentle ionization conditions suitable for intact molecular ion determination [12]. The technique is particularly valuable for confirming molecular weight and detecting adduct formation. Tandem mass spectrometry (MS/MS) offers enhanced selectivity and can provide structural information through controlled fragmentation experiments [11] [12].

Multi-Residue Methods

The development of multi-pesticide methods (MPM) has revolutionized analytical approaches for herbicide characterization [10]. These methods enable simultaneous analysis of multiple compounds using standardized extraction and detection procedures. For Butafenacil, multi-residue methods have been developed that can detect the compound alongside other herbicides in complex matrices, improving analytical efficiency and reducing analysis costs [16] [17].

The analytical strategy for Butafenacil characterization should incorporate orthogonal techniques that provide complementary information. Primary structure elucidation relies on NMR spectroscopy, while quantitative analysis and impurity profiling utilize LC-MS/MS methods. Routine quality control monitoring can be accomplished using HPLC or GC-MS techniques, depending on the specific analytical requirements and matrix complexity.

Method Validation and Quality Control

Analytical method validation for Butafenacil follows established guidelines that address specificity, linearity, accuracy, precision, and robustness [10]. Limits of detection and quantitation must be established for each analytical technique, with particular attention to achieving sensitivity levels appropriate for regulatory requirements. Inter-laboratory validation studies ensure method transferability and reproducibility across different analytical facilities.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Byeon Y, Lee HY, Back K. Chloroplastic and cytoplasmic overexpression of sheep serotonin N-acetyltransferase in transgenic rice plants is associated with low melatonin production despite high enzyme activity. J Pineal Res. 2015 May;58(4):461-9. doi: 10.1111/jpi.12231. Epub 2015 Apr 2. PubMed PMID: 25782973.

3: Leet JK, Lindberg CD, Bassett LA, Isales GM, Yozzo KL, Raftery TD, Volz DC. High-content screening in zebrafish embryos identifies butafenacil as a potent inducer of anemia. PLoS One. 2014 Aug 4;9(8):e104190. doi: 10.1371/journal.pone.0104190. eCollection 2014. PubMed PMID: 25090246; PubMed Central PMCID: PMC4121296.

4: Byeon Y, Lee HY, Lee K, Back K. A rice chloroplast transit peptide sequence does not alter the cytoplasmic localization of sheep serotonin N-acetyltransferase expressed in transgenic rice plants. J Pineal Res. 2014 Sep;57(2):147-54. doi: 10.1111/jpi.12151. Epub 2014 Jun 28. PubMed PMID: 24920304.

5: Ivanova B, Spiteller M. UV-MALDI mass spectrometric quantitation of uracil based pesticides in fruit soft drinks along with matrix effects evaluation. Ecotoxicol Environ Saf. 2014 Feb;100:233-41. doi: 10.1016/j.ecoenv.2013.08.005. Epub 2013 Sep 6. PubMed PMID: 24018142.

6: de Pater S, Pinas JE, Hooykaas PJ, van der Zaal BJ. ZFN-mediated gene targeting of the Arabidopsis protoporphyrinogen oxidase gene through Agrobacterium-mediated floral dip transformation. Plant Biotechnol J. 2013 May;11(4):510-5. doi: 10.1111/pbi.12040. Epub 2012 Dec 28. PubMed PMID: 23279135; PubMed Central PMCID: PMC3719044.

7: Park S, Lee DE, Jang H, Byeon Y, Kim YS, Back K. Melatonin-rich transgenic rice plants exhibit resistance to herbicide-induced oxidative stress. J Pineal Res. 2013 Apr;54(3):258-63. doi: 10.1111/j.1600-079X.2012.01029.x. Epub 2012 Aug 1. PubMed PMID: 22856683.

8: Ishiguro M, Mikasa S, Otani M. [A case of acute poisoning caused by the inhalation of a nonselective herbicide REBIN GT SC (butafenacil and glyphosate isopropylamine)]. Chudoku Kenkyu. 2004 Jan;17(1):51-4. Japanese. PubMed PMID: 15079922.

9: Li X, Volrath SL, Nicholl DB, Chilcott CE, Johnson MA, Ward ER, Law MD. Development of protoporphyrinogen oxidase as an efficient selection marker for Agrobacterium tumefaciens-mediated transformation of maize. Plant Physiol. 2003 Oct;133(2):736-47. Epub 2003 Sep 11. PubMed PMID: 12972658; PubMed Central PMCID: PMC219048.

10: Hanin M, Volrath S, Bogucki A, Briker M, Ward E, Paszkowski J. Gene targeting in Arabidopsis. Plant J. 2001 Dec;28(6):671-7. PubMed PMID: 11851913.